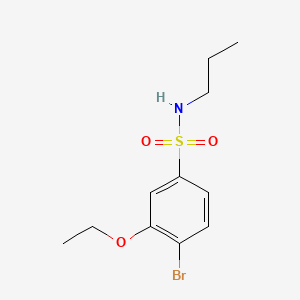

4-bromo-3-ethoxy-N-propylbenzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-bromo-3-ethoxy-N-propylbenzenesulfonamide is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a bromine atom, an ethoxy group, and a propyl group attached to a benzenesulfonamide core

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-3-ethoxy-N-propylbenzenesulfonamide typically involves the following steps:

Ethoxylation: The ethoxy group is introduced via an etherification reaction, often using ethanol and an acid catalyst.

Sulfonamidation: The sulfonamide group is formed by reacting the brominated and ethoxylated benzene derivative with a sulfonamide reagent, such as sulfonyl chloride, under basic conditions.

N-alkylation:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and purification techniques to ensure high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

4-bromo-3-ethoxy-N-propylbenzenesulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form corresponding amines or alcohols.

Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and amine.

Common Reagents and Conditions

Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in the presence of a polar aprotic solvent.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic or basic aqueous solutions.

Major Products

Substitution: Products include azido, thiocyano, or amino derivatives.

Oxidation: Sulfoxides and sulfones.

Reduction: Amines and alcohols.

Hydrolysis: Sulfonic acids and amines.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Molecular Formula : C14H22BrNO3S

- Molecular Weight : 364.29838

- CAS Number : 791843-78-2

The structure of 4-bromo-3-ethoxy-N-propylbenzenesulfonamide features a sulfonamide group, which is known for its biological activity, particularly in the modulation of immune responses and as a potential therapeutic agent.

Immune Modulation

One of the prominent applications of this compound is its role in immune modulation. Studies have shown that compounds within this class can enhance immune responses when used as co-adjuvants in vaccination protocols. For instance, systematic structure-activity relationship (SAR) studies indicated that sulfonamides can prolong activation of NF-kB and ISRE signaling pathways, which are crucial for immune response regulation .

Inhibitors of Inflammatory Pathways

Research has identified this compound as a potential inhibitor of IKK2 (IκB kinase), which plays a critical role in the NF-kB signaling pathway associated with inflammatory diseases such as rheumatoid arthritis and asthma . The inhibition of IKK2 can lead to reduced production of pro-inflammatory cytokines, making it a candidate for therapeutic interventions in various inflammatory conditions.

Antimicrobial Activity

Sulfonamides are traditionally known for their antibacterial properties. Compounds similar to this compound have been evaluated for their effectiveness against various bacterial strains, demonstrating potential as antimicrobial agents .

Cancer Research

The compound's role in cancer research is also noteworthy. It has been investigated for its ability to inhibit ribonucleotide reductase activity, an essential enzyme for DNA synthesis in rapidly dividing cells, thus presenting a potential avenue for cancer treatment .

Table 1: Summary of Research Findings on this compound

Mecanismo De Acción

The mechanism of action of 4-bromo-3-ethoxy-N-propylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. This interaction can lead to various biological effects, depending on the target and the context of its use.

Comparación Con Compuestos Similares

Similar Compounds

4-bromo-3-ethoxybenzenesulfonamide: Lacks the propyl group, which may affect its biological activity and chemical reactivity.

3-ethoxy-N-propylbenzenesulfonamide: Lacks the bromine atom, which can influence its reactivity in substitution reactions.

4-bromo-N-propylbenzenesulfonamide: Lacks the ethoxy group, which may alter its solubility and interaction with biological targets.

Uniqueness

4-bromo-3-ethoxy-N-propylbenzenesulfonamide is unique due to the combination of its bromine, ethoxy, and propyl groups, which confer specific chemical and biological properties

Actividad Biológica

4-Bromo-3-ethoxy-N-propylbenzenesulfonamide is a sulfonamide derivative characterized by its unique molecular structure, which includes a bromine atom, an ethoxy group, and a propyl group attached to a benzenesulfonamide core. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology.

- Molecular Formula : C₁₁H₁₅BrN₁O₂S

- Molecular Weight : 322.22 g/mol

- CAS Number : 886123-78-0

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The sulfonamide functional group can mimic natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. This mechanism has implications in various therapeutic areas, including anti-inflammatory and antibacterial applications.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

-

Antimicrobial Properties :

- It has shown potential as an antibacterial agent, particularly against Gram-positive bacteria. Its sulfonamide structure is known for its ability to inhibit bacterial dihydropteroate synthase, an essential enzyme in folate biosynthesis.

- Anti-inflammatory Effects :

- Potential as a Drug Candidate :

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Key findings include:

- Substituent Influence : Variations in substituents on the benzene ring significantly impact the compound's efficacy. For example, replacing the bromine atom with other halogens or modifying the ethoxy group alters its interaction with biological targets .

- Functional Group Positioning : The positioning of the sulfonamide group is critical for maintaining biological activity. Compounds with similar structures but different positioning often exhibit reduced or absent activity .

Case Studies

Several studies have highlighted the biological efficacy of this compound:

- In Vitro Studies :

- In Vivo Efficacy :

Comparative Analysis

The following table summarizes the biological activity of this compound compared to related compounds:

| Compound Name | Antimicrobial Activity | Anti-inflammatory Activity | Mechanism of Action |

|---|---|---|---|

| This compound | Moderate | Significant | Enzyme inhibition (e.g., dihydropteroate synthase) |

| 4-Bromo-3-ethoxybenzenesulfonamide | Low | Moderate | Similar mechanism but less potent |

| 3-Ethoxy-N-propylbenzenesulfonamide | Low | Low | Lacks bromine; reduced reactivity |

Propiedades

IUPAC Name |

4-bromo-3-ethoxy-N-propylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16BrNO3S/c1-3-7-13-17(14,15)9-5-6-10(12)11(8-9)16-4-2/h5-6,8,13H,3-4,7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQERFUZKXUAEMT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNS(=O)(=O)C1=CC(=C(C=C1)Br)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16BrNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.